molecular formula C25H20Cl2N2O B15040011 11-(2,6-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2,6-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B15040011
M. Wt: 435.3 g/mol
InChI Key: IENZLPCPVYGBNZ-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one class, characterized by a fused bicyclic structure with a seven-membered diazepine ring. Its synthesis involves the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in 2-propanol, yielding derivatives substituted at the 3- and 11-positions . The 2,6-dichlorophenyl group at position 11 and a phenyl group at position 3 distinguish it from related analogs. Structural confirmation is achieved via X-ray crystallography, a method validated for closely related compounds like 11-(p-chlorobenzoyl) derivatives .

Properties

Molecular Formula

C25H20Cl2N2O

Molecular Weight

435.3 g/mol

IUPAC Name

6-(2,6-dichlorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H20Cl2N2O/c26-17-9-6-10-18(27)23(17)25-24-21(28-19-11-4-5-12-20(19)29-25)13-16(14-22(24)30)15-7-2-1-3-8-15/h1-12,16,25,28-29H,13-14H2

InChI Key

IENZLPCPVYGBNZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=C(C=CC=C4Cl)Cl)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2,6-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include a temperature range of 100-150°C and a reaction time of 10-30 minutes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis suggests that scalable production could be achieved through similar catalytic processes, optimizing reaction conditions for larger batch sizes.

Chemical Reactions Analysis

Types of Reactions

11-(2,6-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

11-(2,6-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(2,6-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves binding to the benzodiazepine site on the gamma-aminobutyric acid (GABA) receptor. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased neuronal inhibition and resulting in anxiolytic and sedative effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : 3,3-Dimethyl substitutions (e.g., Olatomide ) introduce steric hindrance, which may reduce metabolic degradation but limit membrane permeability.
  • Bioactivity Correlation : Structural similarity (e.g., shared diazepine core) suggests a ~30% likelihood of overlapping bioactivity with analogs, as per transcriptomic studies .

Computational and Proteomic Comparisons

  • CANDO Platform Analysis : Unlike traditional structure-activity relationship (SAR) approaches, the CANDO platform predicts bioactivity via proteomic interaction signatures. The target compound’s dichlorophenyl group may interact uniquely with off-target proteins, differentiating it from methoxy-substituted analogs .
  • SimilarityLab : This tool identifies commercially available analogs (e.g., ) but highlights the scarcity of activity data for dichlorophenyl derivatives, underscoring the need for empirical testing .

Biological Activity

11-(2,6-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzodiazepine class. Its unique structure includes a fused bicyclic framework with two phenyl groups and dichlorinated substituents. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology.

  • Molecular Formula : C23H22Cl2N2O
  • Molecular Weight : Approximately 419.34 g/mol
  • Structural Features : The presence of two phenyl groups and dichlorinated substituents may influence its chemical properties and biological activities.

Preliminary studies indicate that this compound interacts with GABA receptors in the central nervous system. The chlorinated phenyl groups are hypothesized to affect its binding affinity and selectivity towards different receptor subtypes. Further investigations using radiolabeled ligand binding assays and electrophysiological recordings are necessary to elucidate its precise mechanism of action.

Biological Activity

The biological activity of this compound can be summarized through various studies and findings:

1. GABA Receptor Interaction

  • Findings : The compound shows a significant affinity for GABA_A receptors, which are crucial in mediating inhibitory neurotransmission in the brain.
  • Implications : This interaction suggests potential anxiolytic or sedative effects similar to other benzodiazepines.

2. Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights variations in biological activity due to differences in substituents:

Compound NameKey DifferencesBiological Activity
3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneLacks dichlorophenyl groupLess potent than the target compound
11-(2-fluorophenyl)-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneContains fluorine instead of chlorineDifferent halogen substitution affects activity
11-(2-methylphenyl)-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneMethyl substitution on phenylAltered lipophilicity may influence pharmacokinetics

These variations illustrate how subtle changes in chemical structure can lead to significant differences in pharmacological properties.

Case Studies

Several case studies have explored the pharmacological effects of this compound:

Study 1: Anxiolytic Effects

A study conducted on animal models demonstrated that administration of the compound resulted in reduced anxiety-like behavior as measured by elevated plus maze tests. These findings support the hypothesis that the compound may act as an anxiolytic agent through GABAergic mechanisms.

Study 2: Sedative Properties

In another study focusing on sleep induction in rodents, it was found that the compound significantly decreased sleep latency and increased total sleep time compared to control groups. This suggests potential utility in treating sleep disorders.

Future Research Directions

Further research is warranted to explore:

  • Long-term effects : Investigating chronic administration effects on behavior and receptor sensitivity.
  • Pharmacokinetics : Detailed studies on absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Clinical Trials : Transitioning from preclinical findings to human trials to assess safety and efficacy.

Q & A

Q. What are the established synthetic routes for 11-(2,6-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, and what are their yields under optimized conditions?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cyclization/addition reactions, as demonstrated in structurally analogous dibenzoazepines. For example, Pd(II)-catalyzed reactions with arylboronic acids at 100°C in sealed tubes yield similar frameworks with moderate to high purity (70–85% yield after column chromatography) . Optimization includes solvent choice (e.g., green solvents like PEG-400), temperature control, and stoichiometric ratios of boronic acid derivatives.

Q. How is the crystal structure of this compound determined, and what are its key conformational features?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 296 K is the gold standard. For example, a monoclinic P21/c space group with unit cell parameters a = 10.684 Å, b = 16.973 Å, c = 11.174 Å, and β = 101.49° was reported for a structurally similar diazepinone. The diazepine ring adopts a boat conformation, with the dichlorophenyl group occupying an axial position . Hydrogen bonding networks (e.g., O–H···O interactions in hydrated forms) stabilize the lattice .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR resolves substituent effects (e.g., deshielded protons near chlorine atoms).
  • FT-IR : C=O stretches near 1680–1700 cm⁻¹ confirm the lactam moiety.
  • Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]+ at m/z 423.08) validates molecular weight.
    Cross-referencing with SC-XRD data ensures structural accuracy .

Advanced Research Questions

Q. How can computational methods predict the environmental fate and biodegradation pathways of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates physicochemical properties (e.g., logP = 3.8, water solubility = 0.2 mg/L) to model abiotic degradation. Molecular dynamics simulations predict hydrolysis rates (e.g., half-life >100 days in neutral water) and photolytic cleavage of the dichlorophenyl group. Biodegradation pathways are inferred via QSAR models using EPI Suite, identifying potential metabolites like hydroxylated derivatives .

Q. What experimental designs are suitable for studying its interaction with biological targets (e.g., GABA receptors)?

  • Methodological Answer :
  • In Vitro Binding Assays : Radioligand displacement (³H-diazepam) on rat brain membranes quantifies affinity (Ki values). Competitive binding curves (IC50) assess selectivity for GABAA receptor subtypes .
  • Molecular Docking : AutoDock Vina simulates ligand-receptor interactions, focusing on chlorine-phenyl contacts with α1-subunit residues (e.g., Phe77, Tyr160).
  • Electrophysiology : Patch-clamp studies on HEK293 cells expressing recombinant GABAA receptors measure chloride current potentiation .

Q. How do structural modifications (e.g., substituent variations) impact pharmacological activity and metabolic stability?

  • Methodological Answer :
  • SAR Studies : Replace the 2,6-dichlorophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups. For example, 4-nitrophenyl analogs show reduced binding affinity (Ki = 120 nM vs. 18 nM for the parent compound) .
  • Microsomal Stability Assays : Incubate with rat liver microsomes (RLM) and human cytochrome P450 enzymes (e.g., CYP3A4). LC-MS/MS quantifies parent compound depletion (t1/2 = 45 min in RLM) and identifies hydroxylated metabolites .

Key Research Challenges

  • Contradictions in Data : SC-XRD data for hydrated vs. anhydrous forms show divergent hydrogen bonding, affecting solubility predictions .
  • Methodological Gaps : Limited in vivo toxicity data necessitate OECD 407-compliant 28-day rodent studies to assess hepatotoxicity risks .

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